molecular formula C15H24O5S2 B6982707 (3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate

(3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate

Cat. No.: B6982707
M. Wt: 348.5 g/mol
InChI Key: HVVMMEKDFVYQDP-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to a 3-tert-butylsulfonylpropane-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylphenol with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3,4-dimethylphenyl tert-butylsulfonate. The intermediate is then reacted with propane-1-sulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfone derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester: Similar in having a sulfonate group and tert-butyl moiety.

    Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester: Shares structural similarities with the sulfonate and tert-butyl groups.

Uniqueness

(3,4-Dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonate compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

(3,4-dimethylphenyl) 3-tert-butylsulfonylpropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5S2/c1-12-7-8-14(11-13(12)2)20-22(18,19)10-6-9-21(16,17)15(3,4)5/h7-8,11H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVMMEKDFVYQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OS(=O)(=O)CCCS(=O)(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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